

CAS number and molecular weight of MF 5137

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Compound of Interest

Compound Name: MF 5137

Cat. No.: B15565615

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In-Depth Technical Guide: MF 5137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-aminoquinolone antibacterial agent **MF 5137**, including its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Properties of MF 5137

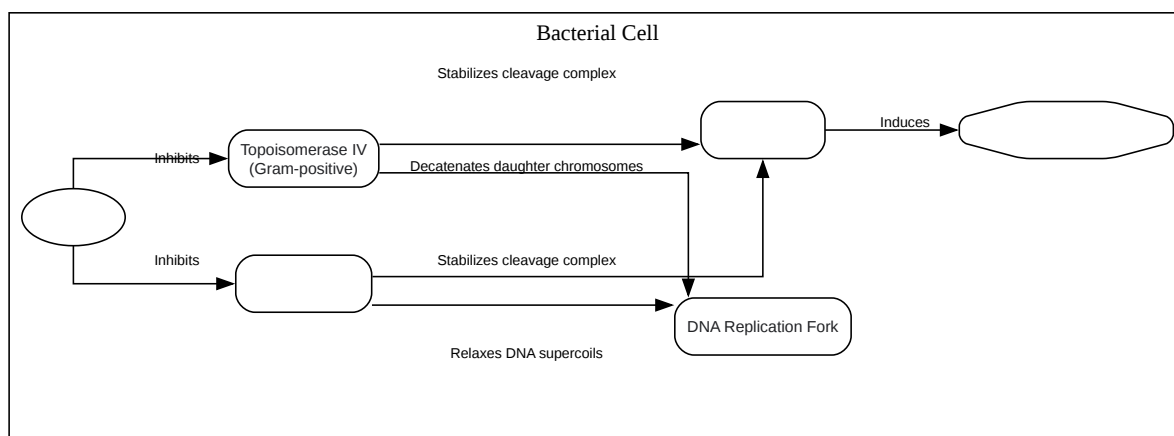
Property	Value
CAS Number	148927-23-5
Molecular Formula	C ₂₃ H ₂₃ N ₃ O ₃
Molecular Weight	389.45 g/mol
Class	6-Aminoquinolone

Mechanism of Action

MF 5137, as a member of the quinolone class of antibiotics, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription.

- DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process necessary for the initiation of replication.
- Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating interlinked daughter chromosomes following replication.

By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks. This disruption of DNA integrity triggers a cascade of events, ultimately leading to bacterial cell death.



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Mechanism of action of **MF 5137**.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of **MF 5137** can be determined using the broth microdilution method. This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- **MF 5137**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Bacterial Inoculum:
 - Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of **MF 5137** Dilutions:
 - Prepare a stock solution of **MF 5137** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the serially diluted **MF 5137**.

- Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **MF 5137** at which no visible growth is observed.

DNA Gyrase Inhibition Assay

This assay measures the ability of **MF 5137** to inhibit the supercoiling activity of DNA gyrase.

Materials:

- Purified bacterial DNA gyrase
- Relaxed circular DNA (e.g., pBR322)
- ATP
- Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)
- **MF 5137**
- Agarose gel electrophoresis system

Procedure:

- Set up reaction mixtures containing the assay buffer, relaxed DNA, and ATP.
- Add varying concentrations of **MF 5137** to the reaction mixtures.
- Initiate the reaction by adding DNA gyrase.
- Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

- Stop the reaction by adding a stop buffer (containing SDS and EDTA).
- Analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control without the inhibitor.

Topoisomerase IV Inhibition Assay

This assay measures the ability of **MF 5137** to inhibit the decatenation activity of topoisomerase IV.

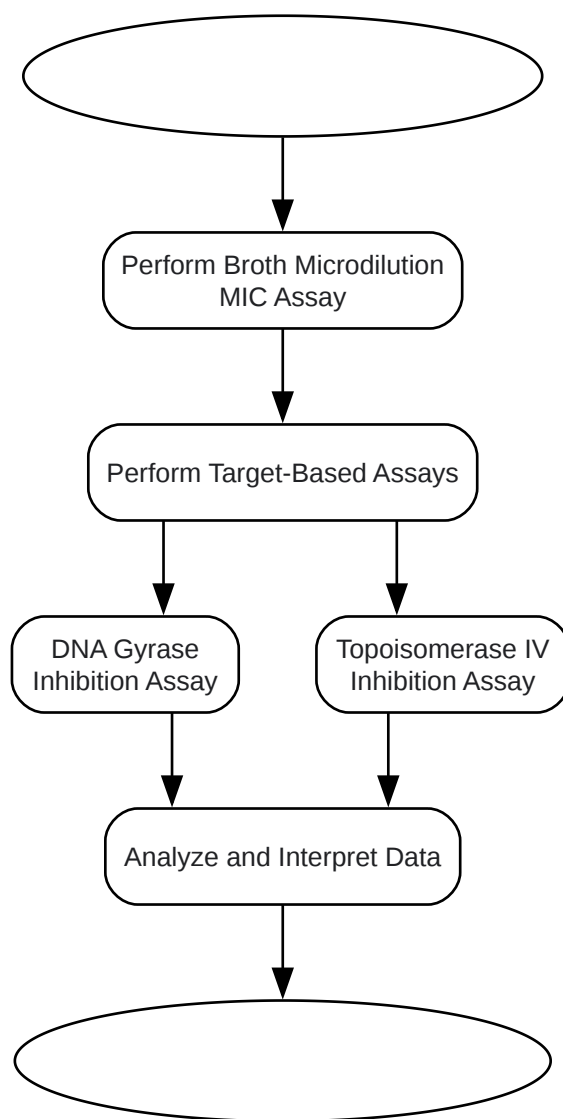
Materials:

- Purified bacterial topoisomerase IV
- Catenated kinetoplast DNA (kDNA)
- ATP
- Assay buffer
- **MF 5137**
- Agarose gel electrophoresis system

Procedure:

- Set up reaction mixtures containing the assay buffer, kDNA, and ATP.
- Add varying concentrations of **MF 5137** to the reaction mixtures.
- Initiate the reaction by adding topoisomerase IV.
- Incubate the reactions at 37°C for a specified time.
- Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the high-molecular-weight kDNA network.

Experimental Workflow



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Workflow for in vitro evaluation.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific laboratory conditions and bacterial strains.

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